
Phenyl(trivinyl)stannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl(trivinyl)stannane is an organotin compound with the molecular formula C12H14Sn. It consists of a tin atom bonded to a phenyl group and three vinyl groups. This compound is of interest due to its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Métodos De Preparación
Phenyl(trivinyl)stannane can be synthesized through various methods, including:
Hydrostannylation of Alkynes: This method involves the addition of a stannane to an alkyne.
Stille Coupling Reaction: This reaction involves the coupling of organostannanes with halides or pseudohalides, facilitated by palladium catalysts. The reaction conditions typically include the use of a base and a solvent such as tetrahydrofuran.
Análisis De Reacciones Químicas
Phenyl(trivinyl)stannane undergoes several types of chemical reactions:
Substitution Reactions: It can participate in substitution reactions where the vinyl groups are replaced by other functional groups.
Coupling Reactions: The Stille coupling reaction is a prominent example, where this compound reacts with halides to form new carbon-carbon bonds.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, organotin compounds generally undergo these reactions under appropriate conditions.
Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as tetrahydrofuran. Major products formed from these reactions depend on the specific reactants and conditions but often include complex organic molecules with new carbon-carbon bonds.
Aplicaciones Científicas De Investigación
Phenyl(trivinyl)stannane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the Stille coupling reaction to form carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules.
Material Science: Organotin compounds, including this compound, are explored for their potential in creating new materials with unique properties.
Mecanismo De Acción
The mechanism by which phenyl(trivinyl)stannane exerts its effects in reactions typically involves the formation of a tin-carbon bond, which then participates in further transformations. In the Stille coupling reaction, for example, the organostannane forms a complex with a palladium catalyst, facilitating the transfer of the vinyl group to the halide, resulting in the formation of a new carbon-carbon bond .
Comparación Con Compuestos Similares
Phenyl(trivinyl)stannane can be compared with other organotin compounds such as:
Phenyltributylstannane: Similar in structure but with butyl groups instead of vinyl groups.
Trimethyl(phenyl)tin: Contains methyl groups instead of vinyl groups.
Tributyl(vinyl)tin: Similar but with a single vinyl group and three butyl groups.
This compound is unique due to its three vinyl groups, which provide distinct reactivity and applications in organic synthesis compared to its counterparts.
Propiedades
Número CAS |
21572-26-9 |
|---|---|
Fórmula molecular |
C12H14Sn |
Peso molecular |
276.95 g/mol |
Nombre IUPAC |
tris(ethenyl)-phenylstannane |
InChI |
InChI=1S/C6H5.3C2H3.Sn/c1-2-4-6-5-3-1;3*1-2;/h1-5H;3*1H,2H2; |
Clave InChI |
QFFPDACBFGDFBS-UHFFFAOYSA-N |
SMILES canónico |
C=C[Sn](C=C)(C=C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


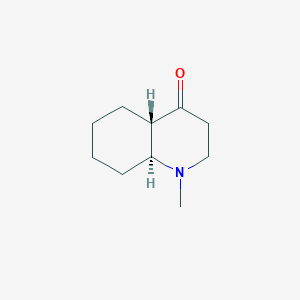
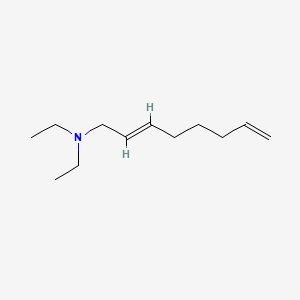
![[4-[4-(3-Methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-(2-methylphenyl)methanone](/img/structure/B13809512.png)
![6-Bromo-2,2-spirocyclopentane-2,3-dihydro-1H-imidazo[4,5-b]pyridine](/img/structure/B13809518.png)
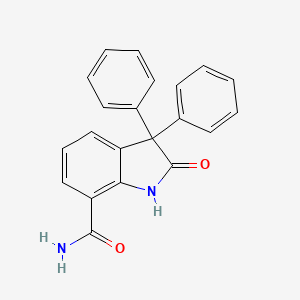
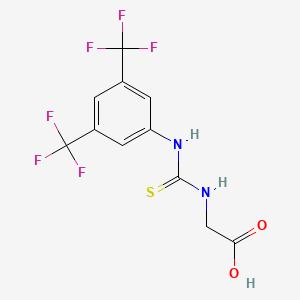
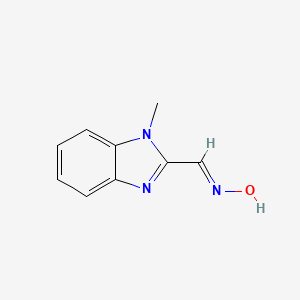
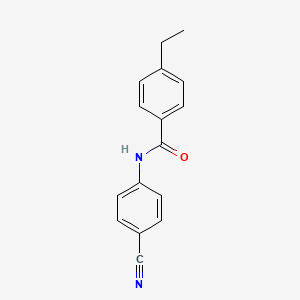
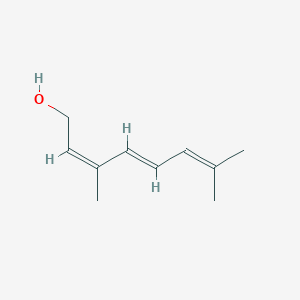

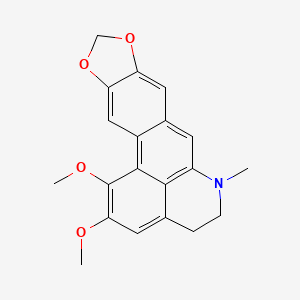
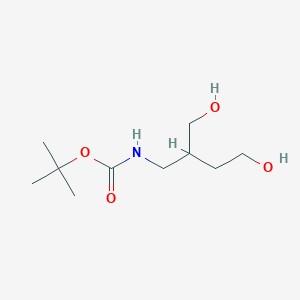
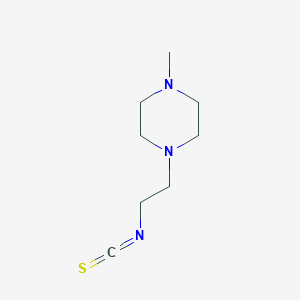
![(4S)-4-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S,5S,8S,11S,14S,17S)-5-(2-amino-2-oxoethyl)-14-[(1R)-1-hydroxyethyl]-2,11-bis(hydroxymethyl)-8-(2-methylpropyl)-3,6,9,12,15,23-hexaoxo-1,4,7,10,13,16-hexazacyclotricosane-17-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S,3R)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-[[(2S,3R)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13809590.png)
